![molecular formula C16H14N4O3 B2713403 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-60-1](/img/structure/B2713403.png)
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
The synthesis of compounds containing the 1,3,4-oxadiazole ring, including structures similar to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", has been explored for predicting biological activity. A study by Kharchenko et al. (2008) discusses the one-pot condensation process leading to novel bicyclic systems and presents a prediction of biological activities for the synthesized compounds, indicating the method's potential for creating pharmacologically active molecules Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).
Anticancer and Anti-Inflammatory Agents
Research by Gangapuram and Redda (2009) focuses on the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as potential anti-inflammatory and anticancer agents. This work highlights the compound's role in the development of treatments for inflammation and cancer Gangapuram, M., & Redda, K. (2009).
Anti-Influenza Virus Activity
A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported by Hebishy et al. (2020), demonstrating significant antiviral activities against the H5N1 influenza virus. This study presents a new route for creating compounds with potent antiviral properties, potentially offering new avenues for antiviral drug development Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).
Antimicrobial Screening
Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles heterocycles, demonstrating considerable potential antibacterial and antifungal activities. This study underlines the antimicrobial potential of compounds related to "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide", showcasing their application in combating microbial infections Desai, N., Bhatt, N., & Dodiya, A. (2016).
Antitubercular Activity
Nayak et al. (2016) explored the synthesis and antitubercular screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising antitubercular activities. This work emphasizes the role of 1,3,4-oxadiazole derivatives in developing new treatments for tuberculosis, highlighting their therapeutic potential Nayak, N., Ramprasad, J., & Dalimba, U. (2016).
Antioxidant Activity
Bondock, Adel, and Etman (2016) investigated the synthesis and antioxidant evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, identifying compounds with excellent antioxidant activity. This study provides insights into the compound's utility in combating oxidative stress-related diseases Bondock, S., Adel, S., & Etman, H. (2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQCBWQEAGTSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.